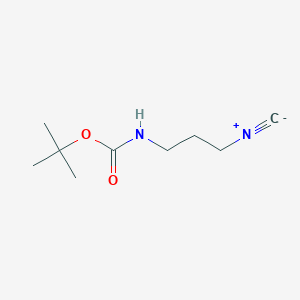

Tert-butyl N-(3-isocyanopropyl)carbamate

Description

Tert-butyl N-(3-isocyanopropyl)carbamate is a carbamate-protected amine derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a 3-isocyanopropylamine backbone. The Boc group serves as a protective moiety for amines in organic synthesis, enabling selective reactivity in multi-step reactions.

Properties

IUPAC Name |

tert-butyl N-(3-isocyanopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h5-7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWFHOKFUDYMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241551 | |

| Record name | 1,1-Dimethylethyl N-(3-isocyanopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215254-92-5 | |

| Record name | 1,1-Dimethylethyl N-(3-isocyanopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215254-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(3-isocyanopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(3-isocyanopropyl)carbamate can be synthesized through a reaction involving tert-butyl carbamate and 3-isocyanopropylamine. The reaction typically occurs under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium bromide . The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-isocyanopropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Bases: Cesium carbonate, sodium azide

Catalysts: Tetrabutylammonium bromide, zinc(II) triflate

Acids: Trifluoroacetic acid

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

Deprotected Amines: Removal of the tert-butyl group yields the corresponding free amine.

Scientific Research Applications

Chemical Synthesis

Tert-butyl N-(3-isocyanopropyl)carbamate is primarily utilized in organic synthesis as an intermediate for producing various nitrogen-containing compounds. Its structure allows for the introduction of isocyanate functionalities, which are crucial in the formation of diverse chemical entities.

Key Reactions Involving this compound:

- Palladium-Catalyzed Reactions : This compound can be used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines from aryl bromides and tert-butyl carbamate . These reactions are essential for developing pharmaceuticals and agrochemicals.

- Synthesis of Tetrasubstituted Pyrroles : It has been employed in the synthesis of tetrasubstituted pyrroles, which are valuable in medicinal chemistry due to their biological activities .

Medicinal Chemistry

The compound's isocyanate group provides a reactive site for covalent modifications, making it a candidate for drug development.

Case Study: SARS-CoV-2 Inhibitors

Research has demonstrated that derivatives of tert-butyl carbamate can act as covalent inhibitors of viral proteases, specifically targeting the 3CL protease of SARS-CoV-2. The design and synthesis of these inhibitors involve the incorporation of this compound to enhance binding affinity and selectivity .

- Inhibition Mechanism : The compound forms covalent adducts with the enzyme, leading to irreversible inhibition. This mechanism has been validated through various assays, including LC-MS and isothermal titration calorimetry (ITC), showcasing its potential as a therapeutic agent against COVID-19 .

Biological Applications

Due to its ability to modify proteins through isocyanate functionality, this compound can be utilized in studying protein-membrane interactions (PMIs). These interactions are critical for understanding cellular signaling pathways.

Modulation of Protein-Membrane Interactions

Research indicates that compounds similar to this compound can modulate PMIs by altering the conformation and orientation of membrane-bound proteins like K-Ras(G12C). This modulation can disrupt signaling hotspots and potentially serve as a therapeutic strategy for cancers driven by such pathways .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-isocyanopropyl)carbamate primarily involves its role as a protecting group. The tert-butyl group shields the amine functionality from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Impact

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Functional Group Reactivity: The isocyanopropyl group (-CH₂CH₂CH₂-NCO) in the target compound introduces a reactive isocyanate moiety, which is electrophilic and prone to nucleophilic attack. This contrasts with the cyano-hydroxypropyl group in CAS 889958-14-9, where the -CN and -OH groups promote polarity but lack direct reactivity with amines or alcohols . Fluorinated analogs (e.g., CAS 1268520-95-1) exhibit increased stability and metabolic resistance due to fluorine’s electronegativity, making them suitable for pharmaceuticals .

In contrast, the linear isocyanopropyl chain in the target compound offers flexibility, which may facilitate coupling reactions in synthesis . Hydroxycyclopentyl carbamates (e.g., CAS 154737-89-0) balance rigidity and solubility, leveraging the cyclopentyl ring for spatial control and the -OH group for aqueous compatibility .

Synthetic Utility: The Boc group in all analogs enables deprotection under mild acidic conditions (e.g., trifluoroacetic acid), ensuring compatibility with acid-sensitive substrates. The isocyanate group in the target compound allows for urea or urethane formation, expanding its utility in polymer chemistry or bioconjugation compared to non-reactive analogs like hydroxy- or cyano-substituted carbamates .

Biological Activity

Tert-butyl N-(3-isocyanopropyl)carbamate is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes a tert-butyl group and an isocyanopropyl moiety. The presence of the carbamate functional group enhances its stability and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₂ |

| Molecular Weight | 227.29 g/mol |

| Boiling Point | Not specified |

| Log P (Partition Coefficient) | 1.29 |

| Solubility | High |

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The carbamate group can facilitate the formation of covalent bonds with nucleophiles, such as amino acids in proteins, leading to modulation of protein function.

Covalent Binding

Research has shown that compounds with isocyanide functionalities can form stable covalent adducts with proteins, which may alter enzymatic activity or receptor interactions. This mechanism is crucial for the development of targeted therapies.

Antitumor Activity

Studies have indicated that carbamate derivatives exhibit significant antitumor properties by inhibiting DNA replication and inducing apoptosis in cancer cells. For instance, the mechanism involves the formation of reactive intermediates that bind to DNA, disrupting its function and leading to cell death .

Immunomodulatory Effects

This compound also shows promise as an immunomodulator. It has been reported to influence cytokine production and immune cell proliferation, which could be beneficial in conditions such as autoimmune diseases or cancer .

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that carbamate derivatives could inhibit the proliferation of various cancer cell lines by inducing apoptosis through DNA damage mechanisms. The compound's ability to form covalent bonds with DNA was highlighted as a critical factor in its efficacy .

- Immunological Response : In vitro studies showed that this compound could modulate the secretion of key cytokines like TNFα and IL-2 from activated immune cells, suggesting a role in enhancing immune responses .

- Cytotoxicity Assessment : A cytotoxicity assay revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the most reliable synthetic routes for preparing tert-butyl N-(3-isocyanopropyl)carbamate, and what key reagents are involved?

The compound is typically synthesized via carbamate formation using tert-butyl carbamate precursors and isocyanopropyl derivatives. A common method involves coupling tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents . Reaction optimization includes controlling temperature (e.g., reflux in THF) and stoichiometric ratios of reagents to minimize side products. Purity is often enhanced via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : and NMR identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in NMR, carbonyl carbons at ~150-160 ppm in NMR) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] or [M+Na] ions) .

- FTIR : Confirms carbamate C=O stretching (~1700 cm) and isocyanate N=C=O bands (~2200 cm) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight containers under inert gas (e.g., N) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which can degrade the isocyanate moiety .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsional data. For example, the tert-butyl group’s steric bulk often induces specific dihedral angles in the carbamate backbone, which can be validated against computational models (e.g., DFT calculations) . Crystallization conditions (e.g., solvent polarity, slow evaporation) must be optimized to obtain diffraction-quality crystals .

Q. What mechanistic insights can be gained from studying the reactivity of the isocyanate group in this compound?

The isocyanate (–NCO) group undergoes nucleophilic addition with amines or alcohols, forming ureas or carbamates. Kinetic studies (e.g., monitoring via NMR or IR) reveal reaction rates influenced by steric hindrance from the tert-butyl group. Computational tools (e.g., Gaussian or GAMESS) model transition states to explain regioselectivity in multi-step syntheses .

Q. How do solvent effects influence the compound’s stability and reactivity in catalytic reactions?

Polar aprotic solvents (e.g., DMF, THF) stabilize the isocyanate group by reducing hydrolysis. In contrast, protic solvents (e.g., MeOH) accelerate degradation. Solvent screening via HPLC or kinetic profiling under varying dielectric constants can identify optimal reaction media .

Q. What strategies mitigate side reactions during derivatization of this compound?

- Protection/Deprotection : Temporarily mask reactive sites (e.g., using Boc groups) to direct functionalization .

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to enhance selectivity in cycloadditions or cross-couplings .

- In Situ Monitoring : Real-time techniques like ReactIR track intermediate formation to adjust reaction parameters dynamically .

Methodological Tables

Table 1: Key Synthetic Reagents and Conditions

| Reagent/Condition | Role | Optimal Parameters | Reference |

|---|---|---|---|

| EDCI/HOBt | Coupling agents | 1.2 equiv, RT, 24h | |

| THF | Solvent | Reflux, anhydrous | |

| Column Chromatography | Purification | Silica gel, hexane/EtOAc |

Table 2: Analytical Benchmarks for Structural Validation

| Technique | Critical Data Points | Expected Values | Reference |

|---|---|---|---|

| NMR (CDCl) | tert-butyl protons | δ 1.4 ppm (s, 9H) | |

| HRMS (ESI+) | Molecular ion | m/z calc. for CHNO: 202.1218 | |

| FTIR | C=O stretch | ~1700 cm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.